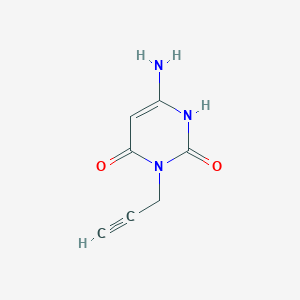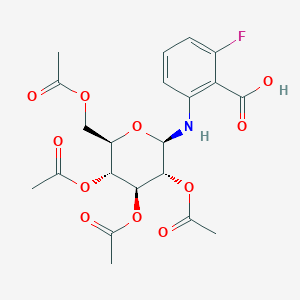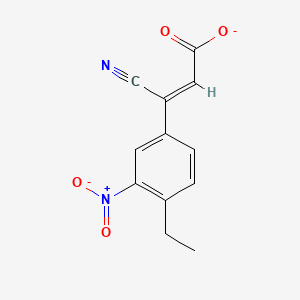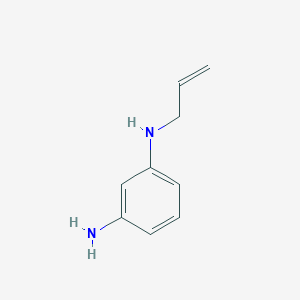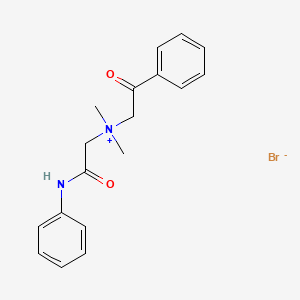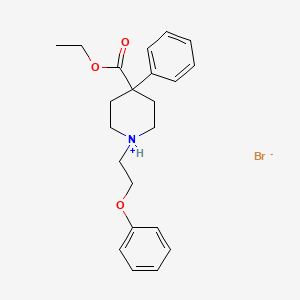
1-(2-Phenoxyethyl)-4-phenylisonipecotic acid ethyl ester hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Phenoxyethyl)-4-phenylisonipecotic acid ethyl ester hydrobromide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenoxyethyl group, a phenyl group, and an isonipecotic acid ethyl ester moiety, all combined with a hydrobromide salt.
准备方法
The synthesis of 1-(2-Phenoxyethyl)-4-phenylisonipecotic acid ethyl ester hydrobromide involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. The synthetic route typically starts with the preparation of the phenoxyethyl group and the phenylisonipecotic acid. These intermediates are then esterified and combined with hydrobromic acid to form the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
化学反应分析
1-(2-Phenoxyethyl)-4-phenylisonipecotic acid ethyl ester hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl or phenyl groups, leading to the formation of various substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(2-Phenoxyethyl)-4-phenylisonipecotic acid ethyl ester hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(2-Phenoxyethyl)-4-phenylisonipecotic acid ethyl ester hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyethyl and phenyl groups may facilitate binding to hydrophobic pockets, while the isonipecotic acid moiety can interact with polar or charged residues. These interactions can modulate the activity of the target protein, leading to changes in cellular signaling pathways and biological responses.
相似化合物的比较
1-(2-Phenoxyethyl)-4-phenylisonipecotic acid ethyl ester hydrobromide can be compared with other similar compounds, such as:
Phenoxyethanol: Used as a preservative and antiseptic, it shares the phenoxyethyl group but lacks the complex structure of the isonipecotic acid ester.
Phenylisonipecotic acid derivatives: These compounds have similar core structures but may differ in their ester or salt forms, leading to variations in their chemical and biological properties.
属性
CAS 编号 |
18729-31-2 |
|---|---|
分子式 |
C22H28BrNO3 |
分子量 |
434.4 g/mol |
IUPAC 名称 |
ethyl 1-(2-phenoxyethyl)-4-phenylpiperidin-1-ium-4-carboxylate;bromide |
InChI |
InChI=1S/C22H27NO3.BrH/c1-2-25-21(24)22(19-9-5-3-6-10-19)13-15-23(16-14-22)17-18-26-20-11-7-4-8-12-20;/h3-12H,2,13-18H2,1H3;1H |
InChI 键 |
PKYPVIJHPYKGNV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1(CC[NH+](CC1)CCOC2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


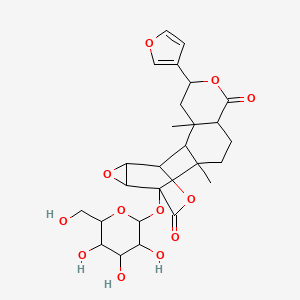
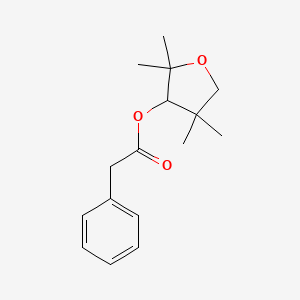

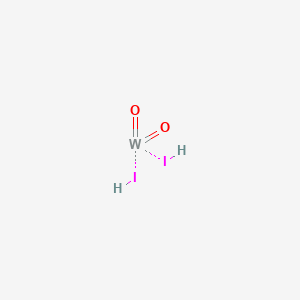

![diethyl-[2-[(4-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13739871.png)
![4-chloro-7-nitro-1H-imidazo[4,5-c]pyridine](/img/structure/B13739872.png)
![6-methyl-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B13739873.png)

